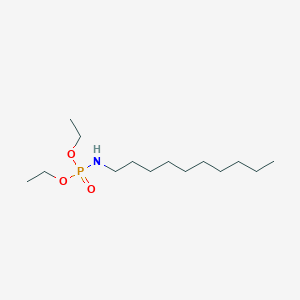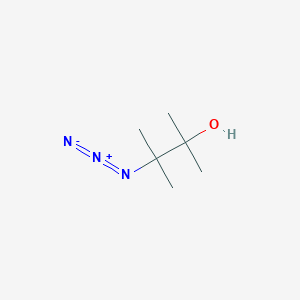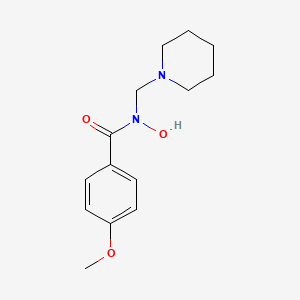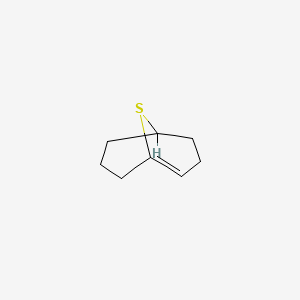
Diethyl N-decylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-decylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bonds (P=O) and their significant roles in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-decylphosphoramidate typically involves the reaction of decylamine with diethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to ensure the formation of the desired product . The general procedure is as follows:
Reactants: Decylamine (0.05 mol), triethylamine (0.25 mol), and diethyl chlorophosphate (0.05 mol).
Conditions: The reaction mixture is cooled to 0°C in an ice bath and stirred vigorously.
Procedure: Diethyl chlorophosphate is added dropwise to the mixture, resulting in the formation of a white precipitate. The mixture is then diluted with ice-cold, anhydrous diethyl ether and filtered.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl N-decylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphines, and substituted phosphoramidates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl N-decylphosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a model compound for studying phosphorus-nitrogen bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl N-decylphosphoramidate involves its interaction with molecular targets through its phosphoryl and amine groups. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Phosphocreatine: A naturally occurring phosphoramidate involved in energy storage in muscle cells.
Phosphoarginine: Another natural phosphoramidate used as an energy reserve in invertebrates.
Microcin C7: An antibiotic produced by Escherichia coli that contains a phosphoramidate linkage.
Uniqueness
Diethyl N-decylphosphoramidate is unique due to its specific alkyl chain length and the presence of diethyl groups, which confer distinct chemical properties and reactivity compared to other phosphoramidates. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53246-96-1 |
|---|---|
Molecular Formula |
C14H32NO3P |
Molecular Weight |
293.38 g/mol |
IUPAC Name |
N-diethoxyphosphoryldecan-1-amine |
InChI |
InChI=1S/C14H32NO3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4-14H2,1-3H3,(H,15,16) |
InChI Key |
DBZGNVOYXARBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)

![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)


![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)


![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
